4-Chloro-4'-fluorobiphenyl-2-amine

Description

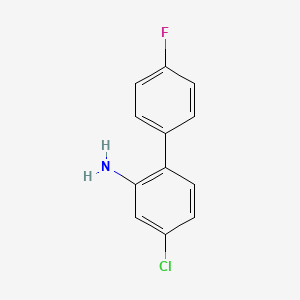

4-Chloro-4'-fluorobiphenyl-2-amine is a biphenyl derivative featuring a chlorine atom at the para position of one phenyl ring, a fluorine atom at the para position of the adjacent ring, and an amino (-NH₂) group at the ortho position relative to the inter-ring bond. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in synthetic chemistry and pharmaceutical research.

Synthesis: The compound can be synthesized via nitration and reduction pathways. For instance, 4-nitro-4'-aminodiphenyl is converted to 4-fluoro-4'-nitrodiphenyl (m.p. 120–121°C), which is reduced to 4-fluoro-4'-aminodiphenyl (m.p. 121°C). Subsequent halogenation yields 4-chloro-4'-fluorodiphenyl (m.p. 87–88°C) .

Properties

Molecular Formula |

C12H9ClFN |

|---|---|

Molecular Weight |

221.66 g/mol |

IUPAC Name |

5-chloro-2-(4-fluorophenyl)aniline |

InChI |

InChI=1S/C12H9ClFN/c13-9-3-6-11(12(15)7-9)8-1-4-10(14)5-2-8/h1-7H,15H2 |

InChI Key |

GWUQTBILEPUDCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : Presumed to be C₁₂H₉ClFN (based on biphenyl backbone with substituents).

- Melting Point : 87–88°C (for 4-chloro-4'-fluorodiphenyl intermediate) .

- Applications: Potential use as an intermediate in pharmaceuticals, such as anti-psychotic drug synthesis .

Comparison with Structurally Similar Compounds

4-Chloro-ortho-toluidine (CAS 95-69-2)

Structure: Features a methyl group (-CH₃) at the ortho position and a chlorine atom at the para position on a single benzene ring, with an amino group at the ortho position.

- Molecular Formula : C₇H₈ClN.

- Key Differences :

- Lacks the biphenyl backbone and fluorine substituent.

- Methyl group introduces steric hindrance and electron-donating effects, contrasting with fluorine’s electron-withdrawing nature.

4-Chloro-4'-aminodiphenylsulfone

Structure: Contains a sulfone (-SO₂-) bridge between two phenyl rings, with chlorine and amino groups at para positions.

4-Chloro-4'-fluoro-butyrophenone

Structure: A butyrophenone derivative with chlorine and fluorine substituents on aromatic rings.

Benzothiazol-2-yl-(4-fluoro-phenyl)-amine

Structure : Combines a benzothiazole moiety with a 4-fluoroaniline group.

- Key Differences :

Comparative Data Table

Key Findings and Implications

Substituent Effects: Electron-withdrawing groups (Cl, F) enhance electrophilic substitution resistance but increase acidity of the amino group. Biphenyl vs. Monocyclic: Biphenyl derivatives exhibit extended conjugation, influencing UV absorption and redox properties.

Pharmaceutical Relevance :

- The chlorine-fluorine-amine triad in this compound may optimize binding affinity in drug-receptor interactions, as seen in anti-psychotic agents .

Synthetic Challenges :

- Steric hindrance at the ortho position complicates further functionalization compared to para-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.